Cyclo(RGDfC)

概要

説明

シクロ(Arg-Gly-Asp-D-Phe-Cys) は、シクロ(RGDfC) としても知られており、アルギニン、グリシン、アスパラギン酸、D-フェニルアラニン、システインの各アミノ酸で構成された環状ペプチドです。この化合物は、細胞接着とシグナル伝達において重要な役割を果たすαvβ3 インテグリンを初めとするインテグリン受容体への高い親和性で知られています。 シクロ(Arg-Gly-Asp-D-Phe-Cys) は、特にがん、幹細胞、組織工学に関連する研究において、科学研究で広く使用されています .

作用機序

シクロ(Arg-Gly-Asp-D-Phe-Cys) は、細胞表面のインテグリン受容体、特にαvβ3 インテグリンに結合することでその効果を発揮します。この結合は、細胞インテグリン相互作用を阻害し、細胞接着、遊走、およびシグナル伝達経路の阻害につながります。 胚性幹細胞において、この化合物は、Oct4、Sox2、Nanog などの多能性マーカーの発現をダウンレギュレートし、それによって腫瘍形成の可能性を阻害します .

類似化合物:

シクロ(Arg-Gly-Asp-D-Phe-Val): このペプチドは、システインではなくバリンを含んでおり、インテグリン媒介細胞接着とシグナル伝達を研究するために使用されます.

独自性: シクロ(Arg-Gly-Asp-D-Phe-Cys) は、αvβ3 インテグリンに対する高い親和性と、ジスルフィド結合によって安定な環状構造を形成する能力が特徴です。 この安定性は、インテグリン相互作用を阻害する効果を高め、さまざまな研究用途において貴重なツールとなっています .

生化学分析

Biochemical Properties

Cyclo(RGDfC) plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically binds to the αVβ3 integrin, a receptor involved in cell adhesion and signaling. This interaction disrupts integrin-mediated cell adhesion, which can inhibit tumor growth and metastasis . Additionally, Cyclo(RGDfC) has been used in the synthesis of ligand-decorated nanogels for targeted drug delivery, enhancing the specificity and efficacy of therapeutic agents .

Cellular Effects

Cyclo(RGDfC) exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Cyclo(RGDfC) inhibits the expression of pluripotent markers in embryonic stem cells and reduces the tumorigenic potential of these cells in vivo . Moreover, it disrupts integrin interactions, leading to changes in cell adhesion, migration, and proliferation .

Molecular Mechanism

The molecular mechanism of Cyclo(RGDfC) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyclo(RGDfC) binds to the αVβ3 integrin, blocking its interaction with extracellular matrix proteins and inhibiting downstream signaling pathways . This inhibition affects various cellular processes, including cell survival, proliferation, and migration. Additionally, Cyclo(RGDfC) has been shown to down-regulate the expression of transcription factors such as Oct4, Sox2, and Nanog in embryonic stem cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclo(RGDfC) change over time. The compound exhibits stability under specific storage conditions, with a shelf life of up to four years . Over time, Cyclo(RGDfC) can degrade, leading to a reduction in its efficacy. Long-term studies have shown that Cyclo(RGDfC) can have sustained effects on cellular function, including prolonged inhibition of tumor growth and metastasis .

Dosage Effects in Animal Models

The effects of Cyclo(RGDfC) vary with different dosages in animal models. At lower doses, Cyclo(RGDfC) effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage have been observed . These findings highlight the importance of optimizing the dosage of Cyclo(RGDfC) to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

Cyclo(RGDfC) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound is metabolized by enzymes such as proteases, which cleave the peptide bonds and modify its structure . These metabolic processes can affect the stability and efficacy of Cyclo(RGDfC), influencing its overall impact on cellular function and therapeutic potential .

Transport and Distribution

Cyclo(RGDfC) is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can be internalized by cells via receptor-mediated endocytosis, facilitated by its binding to the αVβ3 integrin . Once inside the cells, Cyclo(RGDfC) can localize to specific compartments or organelles, where it exerts its effects on cellular processes .

Subcellular Localization

The subcellular localization of Cyclo(RGDfC) is critical for its activity and function. The compound contains targeting signals and post-translational modifications that direct it to specific cellular compartments, such as the cytoplasm or nucleus . This localization allows Cyclo(RGDfC) to interact with its target biomolecules and modulate cellular processes effectively .

準備方法

合成経路と反応条件: シクロ(Arg-Gly-Asp-D-Phe-Cys) の合成は、通常、固相ペプチド合成 (SPPS) を伴います。プロセスは、最初のアミノ酸を樹脂に結合させることから始まり、その後、保護されたアミノ酸を順次添加します。ペプチド鎖は、次に、システイン残基間のジスルフィド結合の形成によって環状化されます。 最終生成物は、樹脂から切り離され、高速液体クロマトグラフィー (HPLC) を用いて精製されます .

工業的製造方法: シクロ(Arg-Gly-Asp-D-Phe-Cys) の工業的製造は、ラボでの合成と同様の原則に従いますが、規模が大きくなります。自動ペプチド合成装置と大規模 HPLC システムが使用され、高収率と純度が保証されます。 高度な精製技術と厳格な品質管理対策の使用は、研究および治療用途に必要な基準を満たすために不可欠です .

化学反応の分析

反応の種類: シクロ(Arg-Gly-Asp-D-Phe-Cys) は、主に酸化、還元、置換などの官能基を含む反応を起こします。 環状構造中のジスルフィド結合は、遊離チオール基を形成するために還元され、さらにさまざまな求電子剤と反応する可能性があります .

一般的な試薬と条件:

酸化: 過酸化水素またはヨウ素は、ジスルフィド結合を形成するためにチオール基を酸化するのに使用できます。

還元: ジチオトレイトール (DTT) またはトリス(2-カルボキシエチル)ホスフィン (TCEP) は、ジスルフィド結合を遊離チオール基に還元できます。

主要な生成物: これらの反応から生成される主要な生成物には、ペプチドの還元または酸化形態、ならびに置換反応によって形成されるさまざまなコンジュゲートが含まれます .

4. 科学研究への応用

シクロ(Arg-Gly-Asp-D-Phe-Cys) は、科学研究で幅広い用途を持っています:

がん研究: 腫瘍細胞の接着、遊走、および浸潤を研究するために使用されます。

幹細胞研究: シクロ(Arg-Gly-Asp-D-Phe-Cys) は、インテグリンが幹細胞の分化と多能性において果たす役割を調査するために使用されます。

組織工学: この化合物は、人工表面への細胞接着と増殖を促進するために、生体接着性コーティングと足場の開発に用いられます.

ドラッグデリバリー: シクロ(Arg-Gly-Asp-D-Phe-Cys) は、治療薬の特異性と有効性を向上させるために、リガンド修飾ナノゲルや単分子ミセルなどの標的型ドラッグデリバリーシステムの設計に使用されます.

科学的研究の応用

Cyclo(Arg-Gly-Asp-D-Phe-Cys) has a wide range of applications in scientific research:

Cancer Research: It is used to study tumor cell adhesion, migration, and invasion.

Stem Cell Research: Cyclo(Arg-Gly-Asp-D-Phe-Cys) is used to investigate the role of integrins in stem cell differentiation and pluripotency.

Tissue Engineering: The compound is employed in the development of bioadhesive coatings and scaffolds to enhance cell attachment and proliferation on artificial surfaces.

類似化合物との比較

Cyclo(Arg-Gly-Asp-D-Phe-Val): This peptide contains valine instead of cysteine and is used to study integrin-mediated cell adhesion and signaling.

Uniqueness: Cyclo(Arg-Gly-Asp-D-Phe-Cys) is unique due to its high affinity for αvβ3 integrin and its ability to form a stable cyclic structure through a disulfide bond. This stability enhances its effectiveness in disrupting integrin interactions and makes it a valuable tool in various research applications .

特性

IUPAC Name |

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYJVAMZRBTOPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N8O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

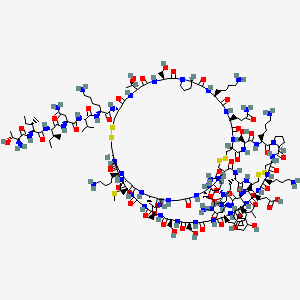

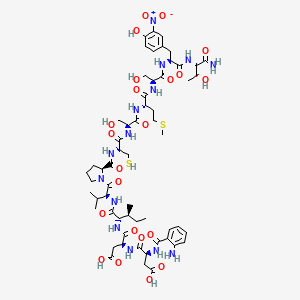

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B3029996.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)